MEGA-9

Catalog No.
S534908
CAS No.
85261-19-4
M.F
C16H33NO6
M. Wt
335.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MEGA-9

CAS Number

85261-19-4

Product Name

MEGA-9

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide

Molecular Formula

C16H33NO6

Molecular Weight

335.44 g/mol

InChI

InChI=1S/C16H33NO6/c1-3-4-5-6-7-8-9-14(21)17(2)10-12(19)15(22)16(23)13(20)11-18/h12-13,15-16,18-20,22-23H,3-11H2,1-2H3/t12-,13+,15+,16+/m0/s1

InChI Key

GCRLIVCNZWDCDE-SJXGUFTOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

MEGA-9, nonanoyl-N-methylglucamide

Canonical SMILES

CCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

The exact mass of the compound N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nonanamide is 335.2308 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MEGA-9 (N-Nonanoyl-N-methylglucamine, CAS 85261-19-4) is a non-ionic, dialyzable alkyl-N-methylglucamide detergent widely procured for membrane protein solubilization and structural biology workflows . Featuring a nine-carbon acyl chain, it strikes a critical physicochemical balance, exhibiting a critical micelle concentration (CMC) of approximately 19-25 mM in aqueous solutions [1]. This intermediate CMC, combined with its non-denaturing properties and complete UV transparency, makes MEGA-9 an essential procurement choice for laboratories requiring mild protein extraction coupled with rapid downstream detergent removal .

Generic substitution of MEGA-9 often fails due to strict micellar and optical requirements in downstream processing. Replacing it with standard aromatic non-ionic detergents like Triton X-100 introduces severe UV interference at 280 nm, confounding protein quantification . Furthermore, substituting MEGA-9 with its closest homologs disrupts the dialysis workflow: MEGA-10 has a low CMC (~6 mM) that makes it exceedingly difficult to dialyze out during liposome reconstitution, while MEGA-8 possesses an excessively high CMC (~58-79 mM) that requires impractically high concentrations to achieve effective solubilization[1]. Consequently, buyers must procure exact MEGA-9 to maintain the precise balance of extraction power and dialyzability.

Higher Dialyzability and Micelle Clearance vs. MEGA-10

MEGA-9 demonstrates a critical micelle concentration (CMC) of 16.0–25.0 mM at 25°C, compared to the much lower 4.8–7.0 mM CMC of its homolog MEGA-10 [1]. Because a higher CMC correlates with weaker micellar binding and a higher monomeric concentration, MEGA-9 can be removed via dialysis significantly faster than MEGA-10.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataMEGA-9: 16.0 - 25.0 mM
Comparator Or BaselineMEGA-10: 4.8 - 7.0 mM
Quantified DifferenceMEGA-9 exhibits a ~3- to 4-fold higher CMC.
ConditionsAqueous buffer at 25°C.

Ensures rapid and complete detergent removal during proteoliposome reconstitution, reducing processing time and preventing residual detergent toxicity.

Elimination of UV Interference vs. Triton X-100

Unlike Triton X-100, which contains a UV-absorbing phenyl ring, MEGA-9 is an aliphatic glucamide that is completely transparent in the ultraviolet region . A 10% solution of MEGA-9 exhibits an absorbance of <0.6 at 260/280 nm, whereas Triton X-100 creates massive background interference at these wavelengths .

Evidence DimensionUV Absorbance at 280 nm
Target Compound DataMEGA-9: <0.6 (10% solution)
Comparator Or BaselineTriton X-100: High background absorbance
Quantified DifferenceMEGA-9 eliminates aromatic UV interference.
ConditionsSpectrophotometric monitoring at 260/280 nm.

Allows for direct, accurate A280 protein concentration measurements during chromatography without the need for secondary colorimetric assays.

Enhanced Proteomic Extraction Efficiency vs. CHAPS

In 1D and 2D SDS-PAGE analyses of red blood cell (RBC) ghost membranes, 2% MEGA-9 provided enhanced extraction of multi-transmembrane spanning proteins (such as band III) compared to standard 4% CHAPS buffers [1]. CHAPS fundamentally struggles with highly hydrophobic and high-molecular-weight proteins, whereas MEGA-9 significantly improved the banding pattern and protein recovery [1].

Evidence DimensionMembrane Protein Extraction Yield
Target Compound Data2% MEGA-9: High recovery of transmembrane band III
Comparator Or Baseline4% CHAPS: Poor extraction of hydrophobic proteins
Quantified DifferenceMEGA-9 achieves enhanced solubilization at half the total detergent concentration.
ConditionsRBC ghost membrane extraction for 2-DE analysis.

Crucial for proteomics facilities that need to maximize the yield and resolution of difficult-to-solubilize hydrophobic membrane proteins.

Distinct Vesicle Formation Characteristics vs. Octyl Glucoside

While octyl glucoside (OG) is a common reconstitution detergent, MEGA-9 exhibits distinct phase boundaries and vesicle-forming characteristics. During the solubilization of egg phosphatidylcholine (PC), MEGA-9 yields a detergent-to-lipid ratio of 2.3 at optical clarity and forms multilamellar vesicles, providing a different temperature-dependent solubilization profile than OG [1].

Evidence DimensionVesicle Morphology and Phase Behavior
Target Compound DataMEGA-9: Forms multilamellar vesicles (Detergent:Lipid ratio = 2.3)
Comparator Or BaselineOctyl Glucoside: Forms unilamellar vesicles with different thermal sensitivity
Quantified DifferenceMEGA-9 provides a distinct multilamellar reconstitution pathway.
ConditionsEgg PC solubilization and liposome formation.

Provides an essential alternative for structural biologists when standard octyl glucoside fails to yield stable liposomes for functional assays.

Membrane Protein Reconstitution into Proteoliposomes

Because of its ~20 mM CMC, MEGA-9 is the ideal choice for workflows requiring rapid detergent removal by dialysis, facilitating the efficient functional reconstitution of transport carriers [1].

2D Gel Electrophoresis of Hydrophobic Proteins

MEGA-9 should be selected over CHAPS to enhance the solubilization and electrophoretic resolution of multi-transmembrane spanning proteins that typically precipitate in standard zwitterionic buffers [2].

Direct UV-Monitored FPLC/HPLC Purification

Perfect for chromatographic purification of membrane proteins where continuous A280 monitoring is required, as MEGA-9 lacks the aromatic rings that cause baseline interference .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

335.23078777 Da

Monoisotopic Mass

335.23078777 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

85261-19-4

Wikipedia

1-Deoxy-1-[methyl(nonanoyl)amino]hexitol

Dates

Last modified: 08-15-2023
1. Hildreth, J.E.K. N-D-Gluco-N-methylalkanamide compounds, a new class of non-ionic detergents for membrane biochemistry. Biochem. J. 207(2), 363-366 (1982).
2. Miyagishi, S., Okada, K., and Asakawa, T. Salt effect on critical micelle concentrations of nonionic surfactants, N-acyl-N-methylglucamides (MEGA-n). J. Colloid. Interface Sci. 238(1), 91-95 (2001).
3. Hanatani, M., Nishifuji, K., Futai, M., et al. Solubilization and reconstitution of membrane proteins of Escherichia coli using alkanoyl-N-methylglucamides. J. Biochem. 95(5), 1349-1353 (1984).

Explore Compound Types